三氟乙烯基乙醚

描述

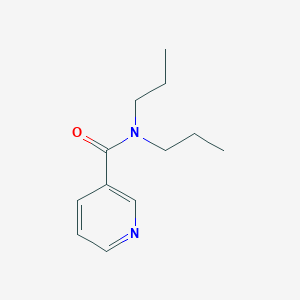

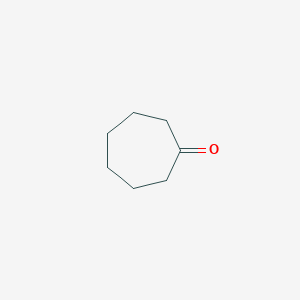

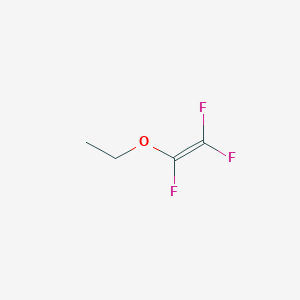

Ethyl trifluorovinyl ether is a compound that belongs to the class of trifluorovinyl ethers, which are characterized by the presence of a trifluorovinyl group attached to an ether moiety. These compounds have been studied for their unique chemical properties and potential applications in various fields, including polymer chemistry and materials science .

Synthesis Analysis

The synthesis of ethyl trifluorovinyl ether and related compounds involves several chemical strategies. For instance, the preparation of alkyl trifluorovinyl ethers, including the ethyl variant, has been achieved through methods that allow for the polymerization of these ethers using free-radical initiators . Additionally, the synthesis of aromatic trifluorovinyl ethers has been reported, which involves the use of p-bromophenyl trifluorovinyl ether as an intermediate, further reacting with tert-butyllithium to form a versatile new reagent for fluoropolymer chemistry . Novel synthesis routes have also been explored for trifluorovinyl ethers incorporating functionalized hydrocarbon ether groups, providing insights into the mechanism of their formation .

Molecular Structure Analysis

The molecular structure of ethyl trifluorovinyl ether and its analogs has been studied using various spectroscopic techniques. For example, the influence of p-substitution on the chemical shifts of the trifluorovinyl ether group has been confirmed by 19F NMR spectroscopy . Ab initio calculations have supported the stabilization of the trifluorovinyl ether moiety by the ether substituent, which is significant for the reactivity and stability of these compounds .

Chemical Reactions Analysis

Trifluorovinyl ethers undergo a range of chemical reactions, including halogen addition, cyclodimerization, and polymerization. The halogen addition products of trifluorovinyl ethers have been prepared, and the reactions catalyzed by acids are interpreted as proceeding through a carbonium ion mechanism . The thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers has been studied, leading to the formation of difunctional compounds with perfluorocyclobutyl linkages, which are useful as monomers for polymerization . Furthermore, the photopolymerization of thiol-trifluorovinyl ether has been reported as a method to create semifluorinated polymer networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl trifluorovinyl ether and its polymers have been extensively investigated. New trifluorovinyl ether polymers and copolymers have been synthesized, which exhibit increased solubility in organic solvents and improved processability compared to commercially available fluoropolymers . The thermal stability and glass-transition temperatures of these polymers have also been characterized, with some showing high thermal stability and narrow glass transitions . Additionally, trifluorovinyl aryl ether monomers and polymers have been synthesized for optical waveguide applications, demonstrating low optical loss, high thermal stability, and good solvent resistance .

科学研究应用

共聚和聚合物化学

三氟乙烯基乙醚 (ETFE) 用于与其他单体(如乙烯基乙醚 (EVE) 或乙酸乙烯酯 (VAc))的自由基共聚反应中。 此过程会生成共聚物,这些共聚物表现出氟聚合物和烃类聚合物特性的平衡,例如改善的耐候性、热稳定性和化学抗性 . 这些共聚物可以通过在主链中加入反应性官能团来进一步改性,这有利于随后的改性 .

提高聚合物的溶解度和可加工性

引入具有烃醚侧基的 ETFE 单体旨在克服与传统氟聚合物相关的溶解度和可加工性方面的局限性。 这种增强使人们能够制备新型的三氟乙烯基乙醚聚合物,它们在常见的有机溶剂中更易溶解,更容易加工,从而扩展了它们在各种工业用途中的适用性 .

热稳定性和化学稳定性

ETFE 聚合物以其高热稳定性和化学稳定性而闻名,使其适合在需要耐受恶劣条件的应用中使用。 这些特性在化学品储存和燃料电池等行业特别有利,在这些行业中,在极端条件下保持材料完整性至关重要 .

医疗应用

由于其生物相容性和稳定性,ETFE 聚合物正在探索用于医疗应用,包括血管移植物。 它们对生物体液的耐受性和在体温下的结构完整性使其成为长期植入式装置的有希望的材料 .

氢原子提取和聚合物改性

研究表明,在 ETFE 的聚合过程中,寡醚侧基易发生自由基氢原子提取。 这种现象非常重要,因为它会影响所得聚合物的性质,并且可以用来制造具有特定特性的聚合物 .

功能化单体的合成

ETFE 可以通过多种方法合成,包括气相中前体的热解。 然后可以使用所得功能化单体来制造具有特定应用所需特性的聚合物 .

作用机制

Target of Action

Ethyl trifluorovinyl ether (Et-TFVE) is primarily used in the synthesis of polymers . The primary targets of Et-TFVE are the monomers used in polymerization processes . These monomers interact with Et-TFVE to form polymers with unique properties .

Mode of Action

Et-TFVE interacts with its targets through a process known as copolymerization . In this process, Et-TFVE and other monomers (such as ethyl vinyl ether or vinyl acetate) are combined in a redox-initiated aqueous emulsion . This results in the formation of new polymers .

Biochemical Pathways

The primary biochemical pathway affected by Et-TFVE is the polymerization process . During this process, Et-TFVE undergoes a series of reactions, including hydrogen abstraction and b-scission termination/chain transfer . These reactions result in the formation of new polymers with unique properties .

Result of Action

The result of Et-TFVE’s action is the formation of new polymers . These polymers have unique properties, such as increased solubility in common organic solvents and improved processibility . This makes them useful in a variety of applications, from lining chemical storage tanks to vascular grafts .

Action Environment

The action of Et-TFVE is influenced by several environmental factors. For instance, the polymerization process is typically carried out in an aqueous emulsion . Additionally, the reactivity of Et-TFVE can be affected by the presence of other monomers . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of Et-TFVE.

安全和危害

未来方向

Recent research has focused on enhancing the thermal stability of Ethyl trifluorovinyl ether. For instance, a sequence of silicone resins containing trifluorovinyl ether groups were prepared by the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . This represents a promising direction for future research and applications of Ethyl trifluorovinyl ether.

生化分析

Biochemical Properties

Ethyl trifluorovinyl ether plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or modulator. For instance, ethyl trifluorovinyl ether has been shown to interact with enzymes involved in oxidative metabolism, such as succinate dehydrogenase, by altering their activity through binding interactions . These interactions can lead to changes in the enzyme’s conformation and function, thereby influencing the overall biochemical pathway.

Cellular Effects

Ethyl trifluorovinyl ether affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of voltage-gated sodium channels, impacting neuronal signaling and potentially leading to altered cellular responses . Additionally, ethyl trifluorovinyl ether can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of action of ethyl trifluorovinyl ether involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, ethyl trifluorovinyl ether can inhibit the activity of acetolactate synthase by binding to its active site, preventing the enzyme from catalyzing its reaction . This inhibition can result in downstream effects on metabolic pathways and cellular functions. Additionally, the compound’s ability to alter gene expression can be attributed to its interactions with transcription factors, leading to changes in the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl trifluorovinyl ether can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to ethyl trifluorovinyl ether in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as altered metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of ethyl trifluorovinyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, ethyl trifluorovinyl ether can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

Ethyl trifluorovinyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of ethyl trifluorovinyl ether within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, ethyl trifluorovinyl ether can interact with binding proteins that facilitate its localization to specific cellular compartments or organelles, influencing its accumulation and activity.

Subcellular Localization

Ethyl trifluorovinyl ether exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl trifluorovinyl ether may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production. The subcellular localization of the compound is crucial for its biological activity and can determine its overall impact on cellular processes.

属性

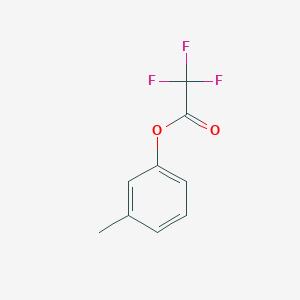

IUPAC Name |

1-ethoxy-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-8-4(7)3(5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKFYPFFYGHATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371936 | |

| Record name | Ethyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1763-27-5 | |

| Record name | Ethyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1763-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。